molecular formula C22H18ClF3N2O4S B5011086 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No.: B5011086
M. Wt: 498.9 g/mol
InChI Key: CMOUXPPOKWTRLS-UHFFFAOYSA-N
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Description

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a sulfonyl group (-SO2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The sulfonyl group could be introduced through a reaction with a sulfonyl chloride. The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in reactions with acids or bases, the sulfonyl group might undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and sulfonyl groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-14-2-5-16(6-3-14)28-33(30,31)18-9-7-17(8-10-18)32-13-21(29)27-20-12-15(22(24,25)26)4-11-19(20)23/h2-12,28H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOUXPPOKWTRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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